Andrographoside

Catalog No.
S618570
CAS No.
82209-76-5
M.F
C26H40O10
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Andrographoside

CAS Number

82209-76-5

Product Name

Andrographoside

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C26H40O10

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

VUEPOIYXKZTLMD-JXJPMOHRSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

andrographiside, andrographoside

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Andrographiside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Andrographoside is a major labdane diterpenoid glucoside isolated from the medicinal plant *Andrographis paniculata*. As the 19-O-β-D-glucoside of its more widely known aglycone, andrographolide, it belongs to a class of compounds investigated for significant anti-inflammatory and hepatoprotective activities. Its primary structural distinction—the presence of a glucose moiety—imparts distinct physicochemical properties, such as increased water solubility, which directly influences its handling, formulation, and biological performance compared to other diterpenoids from the same source.

Substituting Andrographoside with its aglycone, andrographolide, or with crude *Andrographis paniculata* extracts introduces critical experimental variables. Andrographolide is characterized by very poor aqueous solubility (reported as low as 3.29 µg/mL), complicating stock solution preparation and often requiring organic solvents like DMSO or DMF, which can be confounding factors in sensitive biological assays. In contrast, the glucoside structure of Andrographoside confers improved water solubility, simplifying handling and formulation for *in vitro* and *in vivo* studies. Furthermore, the two compounds exhibit different hepatoprotective efficacy and pharmacokinetic profiles, meaning direct substitution can lead to non-reproducible results and incorrect interpretation of biological activity.

Superior Hepatoprotective Efficacy in Toxin-Induced Liver Injury Models

In a direct comparative study using a carbon tetrachloride (CCl4)-induced hepatotoxicity mouse model, Andrographoside demonstrated significantly greater protective activity than its aglycone, andrographolide. Pretreatment with Andrographoside (100 mg/kg) was as effective as the positive control, silymarin, in reducing the release of liver damage biomarkers like glutamic-pyruvate transaminase (GPT) and alkaline phosphatase (AP). In the same model, andrographolide showed a lower protective potential.

Evidence DimensionHepatoprotective Activity (Inhibition of CCl4-induced liver enzyme leakage)
Target Compound DataAs effective as silymarin (positive control)
Comparator Or BaselineAndrographolide: Exhibited lower protective potential than Andrographoside and silymarin.
Quantified DifferenceAndrographoside's efficacy was comparable to the clinical standard silymarin, while andrographolide's was lower.
ConditionsIn vivo mouse model with hepatotoxicity induced by carbon tetrachloride (CCl4); compounds administered at 100 mg/kg, i.p., for 3 days.

For researchers studying hepatoprotective mechanisms or screening for liver-protective agents, Andrographoside provides a higher degree of efficacy compared to the more common andrographolide.

Improved Handling and Formulation via Enhanced Aqueous Solubility

The primary procurement differentiator for Andrographoside over its aglycone is its superior aqueous solubility, a direct result of its glucoside structure. Andrographolide is well-documented as being almost insoluble in water, with reported solubility as low as 3.29 µg/mL, necessitating the use of organic solvents like DMSO or ethanol for stock solutions. This poor solubility complicates formulation for both *in vitro* and *in vivo* work and can impact bioavailability. The inherent water solubility of Andrographoside circumvents these issues, allowing for direct preparation of aqueous stock solutions, which is critical for cell-based assays where organic solvents can be toxic or introduce artifacts.

Evidence DimensionAqueous Solubility
Target Compound DataWater-soluble due to its glucoside moiety.
Comparator Or BaselineAndrographolide: Almost insoluble in water (reported as 3.29 µg/mL). Requires organic solvents (DMSO, ethanol) for solubilization.
Quantified DifferenceQualitatively significant difference; avoids the need for potentially confounding organic solvents in experimental setups.
ConditionsStandard laboratory conditions for solution preparation.

Reduces experimental variability and potential artifacts by eliminating the need for organic solvents, simplifying protocol design and improving the reproducibility of biological data.

Potent Antioxidant Activity Linked to Glucoside Structure

The hepatoprotective effects of Andrographoside are strongly linked to its antioxidant capacity, which appears to be enhanced by its glucoside group. In studies of toxin-induced liver injury, Andrographoside was effective at preventing malondialdehyde (MDA) formation, a key indicator of lipid peroxidation. The authors of a key comparative study suggested that the greater protective activity of Andrographoside and a related glucoside, neoandrographolide, could be due to their glucoside groups acting as strong antioxidants. This provides a mechanistic basis for its superior performance over andrographolide in models where oxidative stress is a primary driver of pathology.

Evidence DimensionAntioxidant Mechanism (inferred from hepatoprotective studies)
Target Compound DataSignificantly reduced malondialdehyde (MDA) formation; effect attributed to the antioxidant capacity of its glucoside group.
Comparator Or BaselineAndrographolide: Showed lower potential to prevent MDA formation and other markers of oxidative damage.
Quantified DifferenceNot directly quantified in a head-to-head antioxidant assay, but inferred from superior efficacy in preventing lipid peroxidation in vivo.
ConditionsIn vivo mouse models of hepatotoxicity induced by CCl4 or tert-butylhydroperoxide (tBHP).

For studies focused on mitigating oxidative stress, Andrographoside offers a potential mechanistic advantage over its aglycone, making it a more targeted choice for this research area.

Hepatoprotection Studies Requiring Maximum Efficacy and Reproducibility

When the primary research goal is to investigate mechanisms of liver protection or screen for highly active hepatoprotective agents, Andrographoside is the indicated compound. Its demonstrated superiority over andrographolide in reducing liver enzyme leakage in toxin-induced injury models ensures that researchers are using the more potent of the two related molecules, maximizing the potential for observable effects.

Aqueous-Based *In Vitro* Assays Sensitive to Organic Solvents

For cell culture experiments, particularly in fields like immunology, virology, or oncology, the use of organic solvents like DMSO to solubilize test compounds can introduce confounding variables or direct cytotoxicity. Andrographoside's water solubility allows for the preparation of clean aqueous stock solutions, making it the ideal choice over the poorly soluble andrographolide for maintaining the integrity of sensitive cellular and biochemical assays.

Investigations into the Role of Glycosylation on Bioactivity and Pharmacokinetics

Andrographoside serves as the perfect comparator to andrographolide for studies designed to understand how glycosylation impacts the absorption, distribution, metabolism, and efficacy of diterpenoid lactones. Using both compounds allows for a controlled comparison to isolate the specific contribution of the glucose moiety to the molecule's overall biological profile.

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Dates

Last modified: 04-15-2024

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